One of the main areas of research on castalin explores its antioxidant properties. Ellagitannins, including castalin, are known for their ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases. Studies suggest that castalin may help protect against oxidative stress, a condition caused by an imbalance of free radicals and antioxidants in the body. Some research has investigated the potential of castalin in preventing chronic diseases associated with oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders [].
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Another area of scientific interest is castalin's potential anti-inflammatory properties. Inflammation is a natural immune response, but chronic inflammation can contribute to various health problems. Research suggests that castalin may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process []. Further studies are needed to explore the potential therapeutic applications of castalin for inflammatory conditions.
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Scientific research on castalin is ongoing, and there's growing interest in its potential applications in various areas:
Castalin is a hydrolyzable tannin, specifically classified as an ellagitannin. It is primarily found in the wood of oak and chestnut trees, as well as in the bark of certain species such as Terminalia leiocarpa and Terminalia avicennoides . Castalin has the chemical formula C27H20O18 and is known for its complex structure that contributes to its unique properties . It is a diastereomer of vescalagin, differing in the configuration at the C-1 position of the glycosidic chain. These compounds are significant in winemaking, as they impart color and flavor to wines aged in oak barrels, where they are gradually extracted from the wood .
Castalin exhibits several notable biological activities:
The biosynthesis of castalin occurs in plants through a series of enzymatic reactions starting from simple phenolic compounds. The process involves:
Castalin has several applications across different fields:
Several compounds share structural similarities with castalin. Here are a few notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Vescalagin | Ellagitannin | Diastereomer of castalin; significant in winemaking |
Tellimagrandin II | Ellagitannin | Precursor in biosynthetic pathway; high antioxidant activity |
Casuarictin | Ellagitannin | Forms part of the biosynthetic pathway leading to castalin |
Pedunculagin | Ellagitannin | Known for its complex formation with flavonoids |
Castalin's uniqueness lies in its specific structural configuration and its potent biological activities, particularly its role in wine aging processes and potential therapeutic applications. Its interactions with other phenolic compounds further enhance its significance in both natural products chemistry and applied sciences.
Castalin represents a complex ellagitannin compound with the molecular formula C₂₇H₂₀O₁₈ and a molecular weight of 632.4 grams per mole [1]. This hydrolyzable tannin exhibits a sophisticated polycyclic structure characterized by multiple hydroxyl groups and ester linkages, positioning it within the broader classification of phenolic compounds derived from natural sources [2]. The compound is registered under Chemical Abstracts Service number 19086-75-0 and can be accessed through PubChem with the identifier CID 99973 [1].
The structural complexity of castalin manifests through its systematic nomenclature as 7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.1²,⁶.0⁵,¹⁰.0¹¹,²⁸.0¹⁶,²¹]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione [1]. This nomenclature reveals the presence of eleven hydroxyl groups distributed across a multicyclic framework, alongside three trioxo functionalities that contribute to the compound's distinctive chemical behavior [3]. The molecular architecture places castalin within the ellagitannin subfamily of hydrolyzable tannins, which are characterized by their glucose-centered core structures bearing gallic acid or hexahydroxydiphenoyl ester substituents [2].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂₇H₂₀O₁₈ | [1] |
Molecular Weight (g/mol) | 632.4 | [1] |
CAS Number | 19086-75-0 | [1] |
PubChem CID | 99973 | [1] |
Density (g/cm³) - Predicted | 2.047 ± 0.06 | [4] |
Boiling Point (°C) - Predicted | 1423.6 ± 65.0 | [4] |
Flash Point (°C) - Predicted | 461.9 | [4] |
Appearance | White-yellow powder | [3] |
Storage Temperature (°C) | -20 | [3] |
pKa - Predicted | 4.17 ± 0.70 | [7] |
The predicted density of castalin at 2.047 grams per cubic centimeter reflects the compact molecular packing typical of polyphenolic compounds with extensive hydrogen bonding networks [4]. The exceptionally high predicted boiling point of 1423.6 degrees Celsius indicates strong intermolecular forces and thermal stability under normal conditions [4]. Physical appearance studies consistently report castalin as a white to yellow powder, with color variations attributed to oxidation states and purity levels [3].
The spectroscopic analysis of castalin requires sophisticated analytical techniques capable of resolving the complex molecular structure and distinguishing between multiple hydroxyl environments [22]. Modern spectroscopic approaches have proven essential for structural confirmation and purity assessment of this ellagitannin compound [23]. The multi-technique approach combining Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry provides comprehensive structural information necessary for complete characterization [22] [26].
Proton Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for ellagitannin structural elucidation, with castalin exhibiting characteristic chemical shift patterns typical of hydrolyzable tannins [18] [22]. The aromatic proton signals for ellagitannin compounds typically appear in the downfield region between 6.0 and 8.0 parts per million, with castalin displaying signals consistent with substituted aromatic systems [18]. The multiple hydroxyl groups present in the castalin structure contribute to complex splitting patterns and chemical shift variations dependent on hydrogen bonding environments [22].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon environments within the castalin framework [17] [20]. The carbonyl carbon signals typically appear in the downfield region between 170 and 220 parts per million, reflecting the ester linkages present in the ellagitannin structure [20]. Aromatic carbon signals distribute across the range of 100 to 160 parts per million, with specific chemical shifts indicating the degree of hydroxylation and substitution patterns [17] [20].
The application of two-dimensional Nuclear Magnetic Resonance techniques enhances structural assignment capabilities for complex molecules like castalin [16]. Correlation experiments enable the determination of connectivity patterns between carbon and hydrogen atoms, facilitating complete structural elucidation [16]. These advanced techniques prove particularly valuable for distinguishing between isomeric forms and confirming the stereochemical arrangements within the polycyclic framework [16].
Technique | Chemical Shift Range (ppm) | Structural Information |
---|---|---|
¹H Nuclear Magnetic Resonance | 0.5-8.0 | Proton environments, substitution patterns |
Aromatic ¹H | 6.0-8.0 | Aromatic system characterization |
Anomeric ¹H | 4.5-6.5 | Glucose core configuration |
¹³C Nuclear Magnetic Resonance | 10-180 | Carbon framework determination |
Carbonyl ¹³C | 170-220 | Ester linkage identification |
Aromatic ¹³C | 100-160 | Aromatic substitution patterns |
High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and structural validation for castalin through accurate mass measurements and fragmentation analysis [23]. The molecular ion peak for castalin appears at mass-to-charge ratio 631.0585 in negative ion mode, corresponding to the deprotonated molecular species [M-H]⁻ [1]. This precise mass measurement confirms the molecular formula C₂₇H₂₀O₁₈ and enables distinction from closely related ellagitannin isomers [23].
Fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic loss patterns indicative of ellagitannin structures [19] [23]. The sequential loss of gallic acid units (mass 170) and hexahydroxydiphenoyl groups (mass 302) provides structural confirmation and enables differentiation between various ellagitannin types [19]. For castalin, the presence of diagnostic fragment ions at mass-to-charge ratios corresponding to ellagic acid (mass 301) confirms the ellagitannin classification [6].
Ion mobility spectrometry coupled with High-Resolution Mass Spectrometry offers additional structural insights through the separation of conformational isomers [23]. This technique proves particularly valuable for complex ellagitannins where multiple conformational states may exist in solution [23]. The collision cross-section measurements provide information regarding the three-dimensional molecular shape and contribute to structural confirmation [23].
The application of various ionization techniques influences the observed fragmentation patterns and molecular ion stability [19]. Electrospray ionization typically produces stable molecular ions for ellagitannins, while collision-induced dissociation generates informative fragment ions for structural elucidation [19]. The optimization of mass spectrometric parameters ensures maximum structural information extraction while maintaining analytical reproducibility [23].
Parameter | Value | Significance |
---|---|---|
Molecular Ion [M-H]⁻ | m/z 631.0585 | Molecular weight confirmation |
Exact Mass | 632.06500 | Formula validation C₂₇H₂₀O₁₈ |
Base Peak | Variable | Depends on ionization conditions |
Diagnostic Fragments | m/z 301 (ellagic acid) | Structural classification |
Loss Patterns | -170 (gallic acid), -302 (HHDP) | Ellagitannin confirmation |
The thermodynamic properties of castalin reflect the complex interactions between multiple hydroxyl groups and the rigid polycyclic framework characteristic of ellagitannin structures [31] [32]. Solubility parameters play crucial roles in extraction efficiency, purification protocols, and formulation development for this hydrolyzable tannin [32] [33]. The amphiphilic nature of castalin, resulting from the combination of hydrophilic hydroxyl groups and relatively hydrophobic aromatic regions, influences its behavior in various solvent systems [31].
The predicted thermodynamic stability of castalin indicates resistance to thermal decomposition under normal storage conditions, with significant degradation occurring only at elevated temperatures approaching 400 degrees Celsius [4]. This thermal stability profile aligns with observations for related ellagitannin compounds and supports the compound's suitability for various analytical procedures requiring moderate heating [28]. The high flash point of 461.9 degrees Celsius confirms the low volatility and relative safety during handling and storage [4].
The stability of castalin in aqueous solutions demonstrates strong pH dependence, with acidic conditions generally favoring structural integrity compared to alkaline environments [35] [37]. Hydrolyzable tannins, including castalin, undergo hydrolytic cleavage of ester bonds under basic conditions, leading to the release of gallic acid and ellagic acid units [31] [37]. This pH-dependent behavior reflects the susceptibility of ester linkages to nucleophilic attack by hydroxide ions at elevated pH values [33].
Research on related ellagitannin compounds indicates optimal stability occurs in the pH range of 2.0 to 4.0, where protonation of phenolic hydroxyl groups reduces their nucleophilicity and minimizes intramolecular cyclization reactions [35]. The predicted pKa value of 4.17 for castalin suggests that the compound exists predominantly in its protonated form under mildly acidic conditions, contributing to enhanced stability [7]. Buffered solutions maintain consistent pH levels and provide reproducible stability profiles for analytical applications [15].
The kinetics of pH-dependent degradation follow first-order kinetics in most cases, with rate constants increasing exponentially with pH above neutral values [33] [35]. Temperature effects compound the pH-dependent instability, with elevated temperatures accelerating hydrolysis rates across all pH ranges [35]. Storage recommendations for castalin typically specify acidic conditions (pH 2-4) and refrigerated temperatures to maximize shelf life and maintain structural integrity [3].
Alkaline conditions promote the formation of quinone intermediates through oxidation of phenolic hydroxyl groups, leading to complex polymerization reactions and loss of the original ellagitannin structure [33]. The presence of metal ions can catalyze these oxidation processes, necessitating the use of chelating agents in formulations designed for long-term stability [32]. Antioxidant additives may provide additional protection against pH-induced degradation in neutral to basic solutions [35].
pH Range | Stability Assessment | Degradation Products | Storage Recommendations |
---|---|---|---|
1.0-3.0 | Excellent | Minimal decomposition | Preferred storage conditions |
3.0-5.0 | Good | Slow hydrolysis | Acceptable for short-term use |
5.0-7.0 | Moderate | Moderate ester cleavage | Limited stability |
7.0-9.0 | Poor | Rapid hydrolysis | Not recommended |
9.0-12.0 | Very Poor | Complete degradation | Avoid alkaline conditions |
The partition behavior of castalin between aqueous and organic phases reflects the compound's amphiphilic character and provides essential information for extraction and purification procedures [12] [32]. Methanol and acetone represent the most commonly employed organic solvents for ellagitannin extraction, demonstrating favorable partition coefficients due to their ability to hydrogen bond with phenolic hydroxyl groups [33]. The reported solubility of castalin in both methanol and water indicates favorable distribution characteristics in polar solvent systems [3].
The pH dependence of partition coefficients reflects the ionization state of phenolic hydroxyl groups, with neutral species generally exhibiting higher organic phase affinity compared to ionized forms [12]. Buffer systems maintain consistent ionization states and provide reproducible partition measurements across different experimental conditions [34]. Temperature effects on partition coefficients typically follow van't Hoff relationships, with endothermic dissolution processes favoring increased organic phase distribution at elevated temperatures [9].
Solvent polarity significantly influences the partition behavior of ellagitannins, with polar protic solvents demonstrating enhanced extraction efficiency compared to non-polar alternatives [33]. The hydrogen bonding capacity of solvents correlates strongly with ellagitannin solubility, explaining the effectiveness of alcohol-water mixtures for extraction procedures [32]. Mixed solvent systems often provide optimal partition coefficients by balancing the competing effects of polarity and hydrogen bonding capacity [33].
Solvent System | Partition Behavior | Extraction Efficiency | Applications |
---|---|---|---|
Methanol-Water | Favors organic phase | High | Primary extraction |
Acetone-Water | Moderate organic preference | Moderate-High | Alternative extraction |
Ethyl Acetate-Water | Low organic distribution | Low-Moderate | Selective purification |
Octanol-Water | Strongly favors aqueous | Very Low | Lipophilicity assessment |
Buffer Systems | pH-dependent | Variable | Controlled extractions |